molecular formula C19H23N3O4 B2818795 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-acetamidobenzoate CAS No. 874615-85-7

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-acetamidobenzoate

Cat. No.: B2818795
CAS No.: 874615-85-7
M. Wt: 357.41
InChI Key: ITMFTFNCHDEFOJ-UHFFFAOYSA-N
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Description

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-acetamidobenzoate is a complex organic compound with a molecular formula of C17H20N2O4 . This compound is characterized by the presence of a cyanocyclohexyl group, a carbamoyl group, and an acetamidobenzoate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-acetamidobenzoate involves multiple steps. One common synthetic route includes the reaction of 3-acetamidobenzoic acid with 1-cyanocyclohexyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-acetamidobenzoate undergoes various chemical reactions, including:

Scientific Research Applications

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-acetamidobenzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-acetamidobenzoate involves its interaction with specific molecular targets. The cyanocyclohexyl group can interact with hydrophobic pockets in proteins, while the carbamoyl and acetamidobenzoate groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-acetamidobenzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 3-acetamidobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-13(17(24)22-19(12-20)9-4-3-5-10-19)26-18(25)15-7-6-8-16(11-15)21-14(2)23/h6-8,11,13H,3-5,9-10H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMFTFNCHDEFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)OC(=O)C2=CC(=CC=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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